molecular formula C25H21ClN4O2S B2564877 Salor-int L217514-1EA CAS No. 476481-76-2

Salor-int L217514-1EA

Cat. No. B2564877
CAS RN: 476481-76-2
M. Wt: 477.0 g/mol
InChI Key: JLMUXRNOMVUKHO-UHFFFAOYSA-N
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Description

Salor-int L217514-1EA, also known as 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(1-naphthylmethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, is a chemical compound with the molecular formula C25H21ClN4O2S . It has a molecular weight of 476.98 .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine core, which is a heterocyclic aromatic organic compound. It is substituted with various functional groups including a 2-chlorobenzyl group, a dimethyl group, and a naphthylmethylsulfanyl group .


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found. These properties can be determined through specific experimental procedures .

Mechanism of Action

The mechanism of action of Salor-int L217514-1EA is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would require specific experimental studies to determine .

Safety and Hazards

The safety and hazards associated with Salor-int L217514-1EA are not specified in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research and applications involving Salor-int L217514-1EA are not specified in the sources I found. The potential uses of a chemical compound like this compound can be diverse, ranging from pharmaceutical applications to use in materials science, depending on its properties .

properties

CAS RN

476481-76-2

Molecular Formula

C25H21ClN4O2S

Molecular Weight

477.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C25H21ClN4O2S/c1-28-22-21(23(31)29(2)25(28)32)30(14-17-9-4-6-13-20(17)26)24(27-22)33-15-18-11-7-10-16-8-3-5-12-19(16)18/h3-13H,14-15H2,1-2H3

InChI Key

JLMUXRNOMVUKHO-UHFFFAOYSA-N

SMILES

CN1C2=NC(=[N+](C2C(=O)N(C1=O)C)CC3=CC=CC=C3Cl)SCC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5Cl

solubility

not available

Origin of Product

United States

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